molecular formula C20H15ClN2 B3039046 4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole CAS No. 955963-19-6

4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole

Cat. No.: B3039046
CAS No.: 955963-19-6
M. Wt: 318.8 g/mol
InChI Key: LRJNBZQUUHLQIH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole, phenyl, and 2-naphthyl rings suggests that the compound may have significant resonance stabilization .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the chloromethyl group. The chlorine atom in the chloromethyl group is likely a site of high reactivity, and could undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might contribute to its stability and possibly its solubility in organic solvents .

Scientific Research Applications

  • Antimicrobial Properties :

    • A study by Goel et al. (2014) investigated the synthesis of 4-(substituted-anilinomethyl-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives and their in vitro antifungal and antibacterial screening. The compounds exhibited significant antifungal activity against Aspergillus niger and Aspergillus flavus, indicating potential applications in antimicrobial therapies (Goel, Drabu, Afzal, & Bawa, 2014).
  • Molecular Docking and Biological Activities :

    • Sandhya, Femina, and Pradeep (2021) focused on the design and synthesis of biologically active pyrazole clubbed imino naphthyl derivatives. They also conducted molecular docking studies along with in vitro antibacterial, antifungal, and antituberculosis studies, indicating a broad spectrum of biological activities (Sandhya, Femina, & Pradeep, 2021).
  • Fluorescent Chemosensor for Metal Ions :

    • Asiri et al. (2018) synthesized HDDP, a derivative of pyrazolone, and demonstrated its application as a fluorescent chemosensor for detecting Al3+ ions selectively and sensitively. This suggests potential use in environmental monitoring and analytical chemistry (Asiri et al., 2018).
  • Synthesis of Metal Complexes :

    • Reger et al. (2003) developed a method for synthesizing 4-(alkyl)pyrazoles, including the synthesis of a silver(I) complex. This research contributes to the field of coordination chemistry and material science (Reger, Gardinier, Grattan, Smith, & Smith, 2003).
  • Pharmaceutical Research and Development :

    • Lyubyashkin et al. (2016) reported the synthesis and acylation of alkoxymethyl-substituted 4-amino-1H-pyrazoles. Their research contributes to the development of new pharmaceuticals and bioactive compounds (Lyubyashkin, Efimov, Suboch, & Tovbis, 2016).
  • Labeling of Biomolecules for Analytical Chemistry :

    • Varghese et al. (2016) explored the use of a pyrazoline-based dye as a fluorescent label for biomolecules containing an amino group. This has potential applications in bioanalytical chemistry and diagnostics (Varghese, Al-Busafi, Suliman, & Al-Kindy, 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a catalyst, for example, the mechanism of action would depend on the specific biological or chemical context .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in organic synthesis or as a pharmaceutical agent. Studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

4-(chloromethyl)-3-naphthalen-2-yl-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2/c21-13-18-14-23(19-8-2-1-3-9-19)22-20(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJNBZQUUHLQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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